2,2'-(4,4',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)
Description
The compound 2,2'-(4,4',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole) is a biphenyl-based bis(oxazole) derivative characterized by a central tetramethyl-substituted biphenyl core linked to two 4,5-dihydrooxazole moieties. The tetramethyl substituents likely enhance solubility and influence packing behavior in solid-state applications.
Properties
Molecular Formula |
C22H24N2O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[2-[2-(4,5-dihydro-1,3-oxazol-2-yl)-4,5-dimethylphenyl]-4,5-dimethylphenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C22H24N2O2/c1-13-9-17(19(11-15(13)3)21-23-5-7-25-21)18-10-14(2)16(4)12-20(18)22-24-6-8-26-22/h9-12H,5-8H2,1-4H3 |
InChI Key |
RMWYIQRBBYEMNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=NCCO2)C3=C(C=C(C(=C3)C)C)C4=NCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4,4’,5,5’-Tetramethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using appropriate boronic acids and halides.
Introduction of Tetramethyl Groups: The tetramethyl groups are introduced via alkylation reactions, often using methylating agents like methyl iodide in the presence of a strong base.
Formation of Dihydrooxazole Rings: The dihydrooxazole rings are formed through cyclization reactions involving appropriate precursors, such as amino alcohols and carboxylic acids, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-(4,4’,5,5’-Tetramethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2’-(4,4’,5,5’-Tetramethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,2’-(4,4’,5,5’-Tetramethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) involves its interaction with specific molecular targets and pathways. For example, as a ligand, it can coordinate with metal ions to form complexes that catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Structural and Functional Analysis Table
Key Research Findings
- Optical Properties : Bisoxazole derivatives like PNBO exhibit tunable absorbance/emission based on heteroatom (O vs. S) and substituents. The target compound’s tetramethyl biphenyl core may enhance rigidity and fluorescence quantum yield compared to alkylated analogs .
- Thermal Stability : TNBI’s nitro groups compromise stability, while the target compound’s methyl and oxazole groups likely improve thermal resistance .
- Electrochemical Behavior : Carbazole derivatives excel in hole transport, whereas oxazole-based systems (e.g., target compound) may favor electron transport, making them complementary in OLED layers .
Biological Activity
The compound 2,2'-(4,4',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole) is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 2,2'-(4,4',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)
- Molecular Formula : C24H32N2O4
- Molecular Weight : 408.53 g/mol
- CAS Number : 1219741-54-4
Synthesis
The synthesis of this compound typically involves multi-step organic reactions which incorporate the biphenyl structure and oxazole moieties. The synthetic route often utilizes reagents such as boron compounds and various coupling agents to achieve the desired molecular architecture.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, compounds similar to 2,2'-(4,4',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole) have shown promising antiproliferative activity against various cancer cell lines.
- Case Study : A study assessed the antiproliferative activity of oxazole derivatives against several cancer cell lines. The results indicated that certain analogs exhibited IC50 values in the nanomolar range (0.35–20.2 nM), suggesting strong inhibitory effects on cancer cell growth .
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| 4g | 0.35 | A549 |
| 4i | 0.50 | MCF-7 |
| 5f | 4.6 | HT-29 |
The biological activity of these compounds is primarily attributed to their ability to interact with cellular targets such as tubulin and enzymes involved in cell cycle regulation. The inhibition of tubulin polymerization is a common mechanism through which these compounds exert their anticancer effects.
Cytotoxicity Studies
In vitro studies have demonstrated that while the compound exhibits significant cytotoxicity towards cancer cells, it shows low toxicity in normal human cells. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
